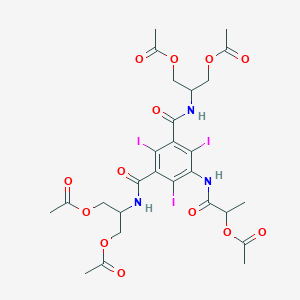
N,N-Bis(2,2-dimethylpropyl)-2,2-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, N,N-bis(2,2-dimethylpropyl)-2,2-dimethyl- is a tertiary amine characterized by the presence of two 2,2-dimethylpropyl groups attached to the nitrogen atom. This compound is part of the broader class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanamine, N,N-bis(2,2-dimethylpropyl)-2,2-dimethyl- typically involves the alkylation of a primary amine with 2,2-dimethylpropyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating nucleophilic substitution .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Propanamine, N,N-bis(2,2-dimethylpropyl)-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced to secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Alkylated amines.
Scientific Research Applications
1-Propanamine, N,N-bis(2,2-dimethylpropyl)-2,2-dimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biological systems as a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of surfactants and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Propanamine, N,N-bis(2,2-dimethylpropyl)-2,2-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
1-Propanamine, N-propyl-: A secondary amine with similar structural features but different alkyl groups.
N,N-Dimethyl-1,3-propanediamine: Another tertiary amine with different alkyl substituents
Uniqueness: 1-Propanamine, N,N-bis(2,2-dimethylpropyl)-2,2-dimethyl- is unique due to its specific arrangement of 2,2-dimethylpropyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it valuable in various applications .
Properties
CAS No. |
13369-22-7 |
|---|---|
Molecular Formula |
C15H33N |
Molecular Weight |
227.43 g/mol |
IUPAC Name |
N,N-bis(2,2-dimethylpropyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C15H33N/c1-13(2,3)10-16(11-14(4,5)6)12-15(7,8)9/h10-12H2,1-9H3 |
InChI Key |
CELGOKROJLHUIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN(CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


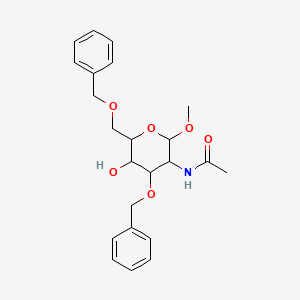
![N-pentylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12286028.png)
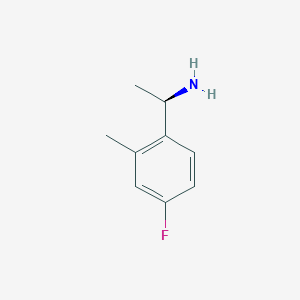
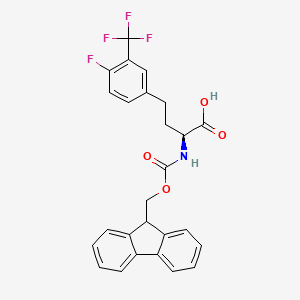
![12-Bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12286043.png)
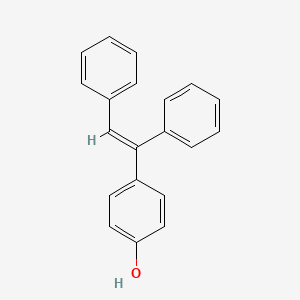

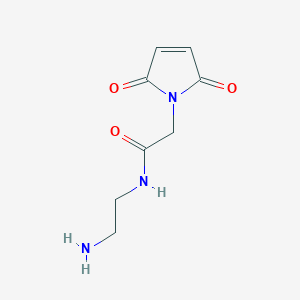
![3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12286072.png)
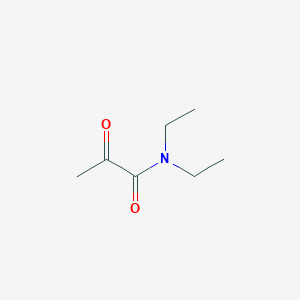
![[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B12286090.png)
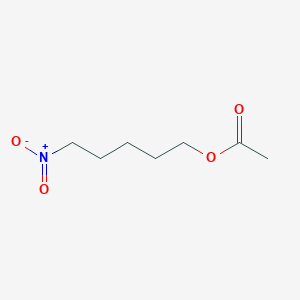
![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)
